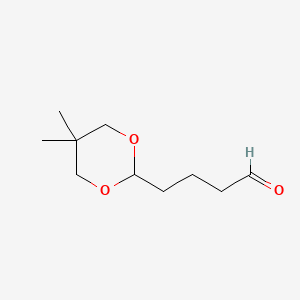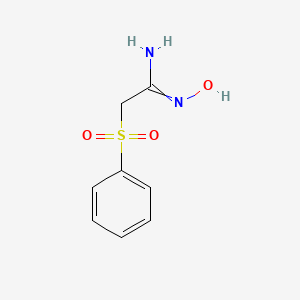
1-(9-Thioxanthenyl)piperazine
Overview
Description
1-(9-Thioxanthenyl)piperazine is a useful research compound. Its molecular formula is C17H18N2S and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analogues of σ Receptor Ligand for Diagnostic Applications
Analogues of the σ receptor ligand, such as 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, indicative of their application in diagnostic imaging and oncology (Abate et al., 2011).
Therapeutic Applications Across Various Diseases
Piperazine derivatives are incorporated into drugs with a broad spectrum of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus significantly influence their medicinal potential, demonstrating the versatility of piperazine compounds in drug development (Rathi et al., 2016).
Development of Adenosine A2B Receptor Antagonists
1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed as adenosine A2B receptor antagonists, showcasing the application of piperazine derivatives in the development of novel compounds with high affinity and selectivity for therapeutic targets. These compounds have implications for conditions related to adenosine A2B receptors, emphasizing the importance of piperazine derivatives in targeting specific molecular pathways (Borrmann et al., 2009).
Antitumor Activity Against Breast Cancer Cells
Certain 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and investigated for their potential anticancer activities, particularly against breast cancer cells. These compounds have shown promise as antiproliferative agents, comparing favorably with established anticancer drugs like cisplatin (Yurttaş et al., 2014).
Exploration of Piperazine-Based Molecules in Drug Discovery
The broad potential of piperazine-based molecules in drug discovery is evident from their exploration in central nervous system (CNS) activities, including antipsychotic, antidepressant, and anxiolytic applications. Piperazine derivatives have been a focus of research due to their activation of the monoamine pathway, demonstrating the structural flexibility and pharmacological significance of piperazine in the development of therapeutic agents for various diseases (Brito et al., 2018).
Properties
IUPAC Name |
1-(9H-thioxanthen-9-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-3-7-15-13(5-1)17(19-11-9-18-10-12-19)14-6-2-4-8-16(14)20-15/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXSJLSLVOMBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C3=CC=CC=C3SC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375270 | |
| Record name | 1-(9-Thioxanthenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-61-9 | |
| Record name | 1-(9-Thioxanthenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


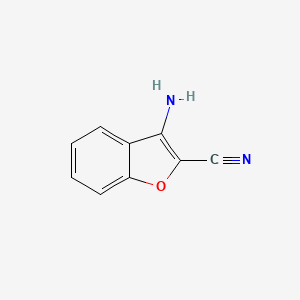
![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B1596982.png)


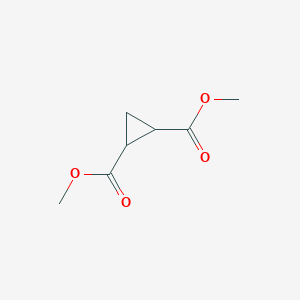
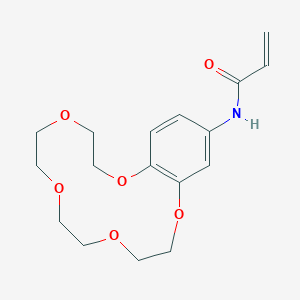

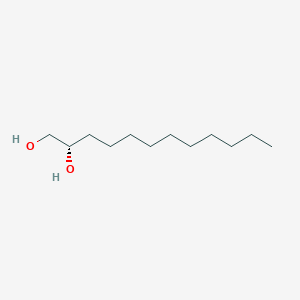
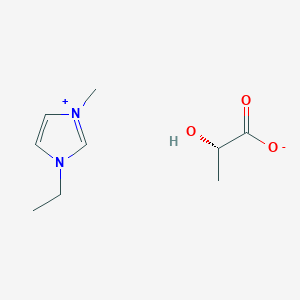
![2-[N-(2-hydroxyethyl)-3,5-dimethoxyanilino]ethanol](/img/structure/B1596996.png)
